molecular formula C18H16N2O4S B15196288 Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate CAS No. 6300-33-0

Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate

Cat. No.: B15196288
CAS No.: 6300-33-0
M. Wt: 356.4 g/mol
InChI Key: LECLGLNXZIZWEF-UHFFFAOYSA-N
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Description

Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye due to its vivid color properties. It is also known for its applications in various industrial processes, including textile dyeing and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis in microreactors, which allows for better control over reaction conditions and higher yields .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is often used for the reduction of azo groups.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,4-dimethylaniline and 6-hydroxynaphthalene-2-sulphonic acid.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes involved in oxidation-reduction reactions. The pathways involved often include electron transfer processes that lead to the formation of colored products.

Comparison with Similar Compounds

    Sudan II: Another azo dye with similar applications in the textile industry.

    Methyl Orange: Used as a pH indicator and in titration experiments.

    Congo Red: Employed in histology for staining amyloid proteins.

Uniqueness: Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulphonate groups, which enhance its solubility and reactivity in aqueous solutions .

Properties

CAS No.

6300-33-0

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C18H16N2O4S/c1-11-3-7-16(12(2)9-11)19-20-18-15-6-5-14(25(22,23)24)10-13(15)4-8-17(18)21/h3-10,21H,1-2H3,(H,22,23,24)

InChI Key

LECLGLNXZIZWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)C

Origin of Product

United States

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